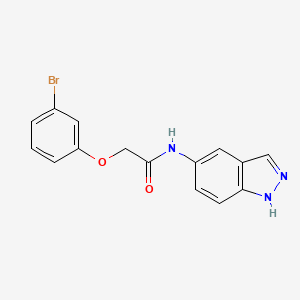

![molecular formula C20H24N4O4S2 B4627107 ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)

ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Overview

Description

The compound is a synthetic molecule with potential applications in various fields due to its complex structure and biological activities. Its synthesis and analyses contribute to the broader understanding of heterocyclic compounds and their potential uses.

Synthesis Analysis

The synthesis involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into derivatives with potential antimicrobial and anti-inflammatory activities through acetylation, propionylation, and subsequent reactions with hydrazine hydrate and aromatic aldehydes to produce Schiff bases (Narayana et al., 2006). This process exemplifies the compound's complex synthesis pathway, involving multiple steps to introduce various functional groups, enhancing its biological activity.

Molecular Structure Analysis

The molecular structure is characterized by spectral analysis, including IR, NMR, and sometimes X-ray crystallography, to determine the arrangement of atoms and the presence of functional groups. The title compound's structure involves a benzothiophene backbone and a pyrimidinyl moiety, indicating a complex heterocyclic system that could be crucial for its biological activities.

Chemical Reactions and Properties

The compound participates in various chemical reactions, including cyclization and the formation of Schiff bases, showcasing its reactivity and the potential for further functionalization. Its reactions with primary amines and aromatic aldehydes indicate the presence of active sites for bond formation, leading to diverse derivatives with different properties and activities (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through standard laboratory techniques. The compound's solubility in various solvents and its melting point can provide insights into its stability and application conditions. The crystalline structure, determined through X-ray crystallography, reveals the spatial arrangement of atoms, essential for understanding its interactions with biological targets.

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under different conditions, and the compound's behavior in biological systems. These properties are critical for designing drugs and materials with specific functions. The compound's reactivity, especially its ability to form Schiff bases, highlights its potential as a precursor for synthesizing more complex molecules with targeted biological activities.

- Synthesis and potential biological activities: (Narayana et al., 2006)

- Chemical reactions and molecular structure analysis: (Shipilovskikh et al., 2014)

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

One study focused on the synthesis of Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibiting promising antimicrobial and anti-inflammatory activities. These compounds were characterized by spectral analysis and showed significant biological activity, highlighting their potential as antimicrobial and non-steroidal anti-inflammatory agents (Narayana et al., 2006).

Anticancer Activity

Another research initiative discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Through multicomponent synthesis, several compounds were evaluated for their cytotoxicity against MCF-7 and HepG-2 cancer cell lines. Notably, twelve compounds demonstrated antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. Further analysis showed that one of the hits induced apoptosis in MCF-7 cells, reducing cell viability by 26.86%, and an in vivo study revealed a significant decrease in solid tumor mass upon treatment (Gad et al., 2020).

Synthesis of Novel Heterocycles

Research also encompasses the use of ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles. These compounds, incorporating pyrimidine and thiazole moieties, were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, where several displayed potent activity (Abdel-Motaal et al., 2020).

Novel Transformations in Thienopyrimidine Synthesis

A study explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This research did not yield expected tetrazole derivatives but instead produced derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, demonstrating the compound's versatility in heterocyclic chemistry (Pokhodylo et al., 2010).

properties

IUPAC Name |

ethyl 2-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-3-9-24-14(21)10-15(25)23-20(24)29-11-16(26)22-18-17(19(27)28-4-2)12-7-5-6-8-13(12)30-18/h3,10H,1,4-9,11,21H2,2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKXOMHAKLFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)C=C(N3CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)

![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)

![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)